molecular formula C22H21F2N3O3 B12697677 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo- CAS No. 108138-21-2

3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-

Cat. No.: B12697677
CAS No.: 108138-21-2
M. Wt: 413.4 g/mol
InChI Key: PFYGLGMTICOGCN-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo- is a complex organic compound that belongs to the quinolone class of molecules These compounds are known for their broad-spectrum antibacterial properties and are often used in the development of antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at specific positions on the quinoline ring.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the quinoline ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline

Properties

CAS No.

108138-21-2

Molecular Formula

C22H21F2N3O3

Molecular Weight

413.4 g/mol

IUPAC Name

7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-1-(4-fluorophenyl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H21F2N3O3/c1-12-9-26(10-13(2)25-12)20-8-19-16(7-18(20)24)21(28)17(22(29)30)11-27(19)15-5-3-14(23)4-6-15/h3-8,11-13,25H,9-10H2,1-2H3,(H,29,30)

InChI Key

PFYGLGMTICOGCN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F

Origin of Product

United States

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